1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine

Catalog No.
S621067
CAS No.
27098-24-4
M.F
C44H84NO8P
M. Wt
786.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylch...

CAS Number

27098-24-4

Product Name

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine

IUPAC Name

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C44H84NO8P

Molecular Weight

786.1 g/mol

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,42H,6-14,16,18-20,22,24-41H2,1-5H3/b17-15-,23-21-/t42-/m1/s1

InChI Key

FORFDCPQKJHEBF-VPUSDGANSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Synonyms

1-stearoyl-(2-linoleoyl)-sn-glycero-3-phosphocholine, 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine, 1-stearoyl-2-linoleoylphosphatidylcholine, SLPC, SLPTC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine is a complex phospholipid belonging to the class of phosphatidylcholines. Its molecular formula is C₄₄H₈₄N₁O₈P, and it has a molecular weight of 786.12 g/mol. This compound features a glycerol backbone esterified with one stearic acid (a saturated fatty acid) and one linoleic acid (a polyunsaturated fatty acid) at the sn-1 and sn-2 positions, respectively. The headgroup consists of choline, which imparts significant biological functionality, particularly in cell membrane structure and signaling pathways .

Model for Studying Oxidized Phosphatidylcholines:

SLPC serves as a valuable model compound for investigating the volatile compounds generated from oxidized phosphatidylcholine (PC) molecules []. This research has applications in understanding the degradation processes of various food products, particularly those rich in lecithin, like soy []. By studying the volatile compounds formed during oxidation of SLPC, scientists can gain insights into the potential changes in flavor and aroma profiles of food products containing lecithin during storage or processing [].

Potential Roles in Cellular Processes:

Research suggests that SLPC might play a role in various cellular processes, although the exact mechanisms are still being elucidated. Studies have shown that SLPC can:

  • Modulate membrane fluidity: The presence of unsaturated fatty acids like linoleic acid in SLPC might influence the fluidity and stability of cell membranes [].
  • Act as a signaling molecule: SLPC might be involved in cellular signaling pathways, potentially impacting processes like cell proliferation and differentiation [].

However, further research is needed to fully understand the specific roles and mechanisms of action of SLPC within cells [].

, primarily hydrolysis, where water molecules cleave the ester bonds. This reaction can occur enzymatically or spontaneously and is crucial for biological processes such as digestion and membrane turnover. The hydrolysis of this phospholipid can lead to the formation of free fatty acids and lysophosphatidylcholine, which have distinct biological activities.

Research indicates that 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine plays roles in several cellular processes, including membrane dynamics, signaling, and inflammation responses. It has been shown to influence the behavior of cell membranes by modulating fluidity and permeability. Additionally, studies suggest that this compound may be involved in generating volatile compounds during lipid oxidation, which can affect flavor and aroma profiles in food products .

The synthesis of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine can be achieved through several methods:

  • Chemical Synthesis: This involves the stepwise addition of fatty acids to a glycerol backbone under controlled conditions.
  • Enzymatic Synthesis: Utilizing specific enzymes such as phospholipases to catalyze the formation of phosphatidylcholine from its precursors.
  • Extraction from Natural Sources: It can also be isolated from natural sources rich in phospholipids, such as soy lecithin.

These methods allow for the production of high-purity phosphatidylcholines suitable for research and industrial applications .

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine has several applications:

  • Food Industry: Used as a model compound to study lipid oxidation in food products.
  • Pharmaceuticals: Acts as an excipient in drug formulations due to its emulsifying properties.
  • Biotechnology: Employed in cell culture media to enhance cell membrane integrity and function.

Its unique properties make it valuable in both research and commercial settings .

Interaction studies involving 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine have shown that it can interact with various biomolecules, influencing cellular processes. For instance:

  • It can modulate the activity of membrane proteins and receptors.
  • It has been studied for its role in inflammatory pathways, where it may affect cytokine release.

These interactions are critical for understanding its biological roles and potential therapeutic applications .

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine shares structural similarities with other phospholipids but is unique due to its specific fatty acid composition. Here are some similar compounds:

Compound NameFatty Acid CompositionUnique Features
1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholinePalmitic & LinoleicDifferent saturated fatty acid profile
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphatidylcholineStearic & ArachidonicContains a longer polyunsaturated fatty acid
1-Linoleoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholineTwo Linoleic AcidsHigher degree of unsaturation

The uniqueness of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine lies in its balance between saturated and unsaturated fatty acids, which contributes to its specific physical and chemical properties relevant to biological membranes .

Chemical Synthesis Pathways for Asymmetric Phosphatidylcholines

The chemical synthesis of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine represents a sophisticated approach to producing asymmetric phosphatidylcholines with defined fatty acid compositions at specific positions on the glycerol backbone [25] [26]. The Kennedy pathway serves as the primary biosynthetic route for phosphatidylcholine synthesis, involving the sequential phosphorylation of choline, activation with cytidine triphosphate, and final condensation with diacylglycerol [25] [28].

The initial step in the Kennedy pathway involves choline kinase catalyzing the phosphorylation of choline to form phosphocholine using adenosine triphosphate as the phosphate donor [28] [29]. This reaction requires magnesium ions as cofactors and represents the first committed step in phosphatidylcholine biosynthesis [28]. Phosphocholine cytidylyltransferase subsequently catalyzes the rate-limiting step, converting phosphocholine and cytidine triphosphate to cytidine diphosphate-choline with the release of pyrophosphate [28] [29].

The final enzymatic step involves choline phosphotransferase, which catalyzes the transfer of the phosphocholine moiety from cytidine diphosphate-choline to diacylglycerol, forming the complete phosphatidylcholine molecule [26] [28]. This enzyme requires either magnesium or manganese ions as cofactors and determines the final fatty acid composition of the synthesized phosphatidylcholine [28] [29].

Table 1: Kennedy Pathway Enzyme Characteristics

EnzymeSubstrateProductCofactorCellular Location
Choline kinaseCholine + ATPPhosphocholine + ADPMg²⁺Cytosol
Phosphocholine cytidylyltransferasePhosphocholine + CTPCDP-choline + PPiMg²⁺Endoplasmic reticulum
Choline phosphotransferaseCDP-choline + DAGPhosphatidylcholine + CMPMg²⁺/Mn²⁺Endoplasmic reticulum

Chemical coupling methods provide an alternative approach for synthesizing asymmetric phosphatidylcholines with specific fatty acid compositions [22]. These methods involve the direct chemical attachment of specific fatty acids to lysophosphatidylcholine precursors, enabling precise control over the positional distribution of fatty acids [22]. The chemical coupling of 1-palmitoyl-lysophosphatidylcholine with eicosapentaenoic acid or docosahexaenoic acid demonstrates the effectiveness of this approach, achieving complete conversion of lysophosphatidylcholine to the desired phosphatidylcholine product [22].

Enzymatic Production Using Phospholipase-Catalyzed Acyl Transfer

Enzymatic synthesis of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine utilizes phospholipase-catalyzed acyl transfer reactions to achieve regioselective incorporation of specific fatty acids [6] [38] [41]. Phospholipase A1 demonstrates particular utility in acidolysis reactions, where the enzyme catalyzes the exchange of fatty acids at the sn-1 position of phosphatidylcholine [6] [38].

The optimization of enzymatic synthesis conditions significantly influences the incorporation efficiency and product yield [41] [42]. Research demonstrates that the molar ratio of substrates, enzyme loading, reaction temperature, and water content represent critical parameters affecting the acidolysis reaction outcome [41]. Under optimized conditions using a phosphatidylcholine to free fatty acid molar ratio of 1:15, enzyme loading of 12%, and reaction temperature of 45°C, modified phosphatidylcholine production reaches 53.02% with phosphatidylcholine recovery at 64.28% [41].

Table 2: Optimized Enzymatic Synthesis Parameters

ParameterOptimal ValueEffect on Product Yield
Substrate molar ratio (PC:FA)1:15Positive correlation
Enzyme loading12%Increased yield up to 9 hours
Reaction temperature45°CNegative correlation above optimum
Water content1%Critical for enzyme activity
Reaction time24 hoursMaximum incorporation achieved

Phospholipase A2-mediated esterification represents another enzymatic approach for incorporating polyunsaturated fatty acids into phosphatidylcholine structures [43]. This method demonstrates particular effectiveness when combined with food-compatible reagents, achieving product yields of 63.3% under optimized conditions including 50 mg glycine, 2.4 µmol calcium chloride, and 60°C reaction temperature [43].

The immobilization of phospholipases on solid supports enhances enzyme stability and facilitates product recovery [38] [42]. Amberlite XAD7-HP serves as an effective carrier for phospholipase A1 immobilization, with optimized conditions achieving 48 mol% incorporation of nervonic acid into phosphatidylcholine with 61.6 mol% phosphatidylcholine recovery [42]. The positional distribution analysis reveals that incorporated fatty acids appear primarily at the sn-1 position due to enzyme specificity, with some migration to the sn-2 position occurring during extended reaction periods [42].

Enzymatic transacylation reactions provide additional synthetic routes for phosphatidylcholine modification [9] [40]. These reactions involve the transfer of acyl groups between phospholipid molecules, enabling the production of structured phospholipids with modified fatty acid compositions [40]. The efficiency of transacylation depends on substrate availability, enzyme specificity, and reaction conditions including temperature and solvent composition [40].

Chromatographic Purification Techniques

Chromatographic purification of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine employs various separation mechanisms to achieve high-purity products suitable for research and commercial applications [15] [16] [21]. Normal-phase high-performance liquid chromatography represents the predominant method for phosphatidylcholine purification, utilizing silica gel stationary phases with polar modifications [15] [34].

The dynamic axial pressurization chromatography method demonstrates exceptional effectiveness for phosphatidylcholine purification from crude lecithin mixtures [15]. This technique employs silica gel or surface-modified bonding materials as the stationary phase, with mixed solvents of non-polar and polar components serving as the mobile phase [15]. The optimized system achieves phosphatidylcholine purities exceeding 80% from starting materials containing 20-50% phosphatidylcholine content [15].

Table 3: Chromatographic Purification Methods Comparison

MethodStationary PhaseMobile PhaseDetectionPurity Achieved
Dynamic axial pressurizationSilica gel (modified)Non-polar/polar mixUV/ELSD80-98%
Normal-phase HPLCSilica gelChloroform/methanol/ammoniaELSD>95%
Preparative HPLCPolygosilChloroform/methanolRefractive index>90%
Thin-layer chromatographySilica gelOrganic solvent mixPhosphorus assay>95%

Evaporative light scattering detection provides superior sensitivity for phosphatidylcholine analysis compared to ultraviolet detection methods [16] [45] [48]. This detection system operates by nebulizing column effluents into fine aerosol droplets, evaporating the mobile phase, and measuring light scattering from remaining analyte particles [48]. The method demonstrates linear calibration curves for phosphatidylcholine analysis in the range of 1.64-16.3 µg with correlation coefficients exceeding 0.999 [16].

High-performance liquid chromatography with evaporative light scattering detection enables simultaneous analysis of phosphatidylcholine and its degradation products [16] [37]. The method utilizes an Allsphere silica analytical column with gradient elution employing chloroform and chloroform-methanol-water-ammonia mobile phases [16] [37]. This approach achieves adequate resolution of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids within a 25-minute run time [37].

Preparative-scale purification employs larger column dimensions and modified flow rates to accommodate increased sample loads [21]. The system accommodates columns between 10-50 cm length and 4-50 mm internal diameter, with flow rates variable between 1-100 mL/min and applied pressures ranging from 10-450 bars [21]. Chloroform-methanol mixtures provide the necessary polarity range for effective separation of phospholipid classes in preparative applications [21].

Thin-layer chromatography offers a cost-effective alternative for phosphatidylcholine purification and analysis [31] [32] [33]. The method employs silica gel plates with particle sizes ranging from 10-50 µm for standard applications and 5 µm for high-performance thin-layer chromatography [31]. Boric acid impregnation of thin-layer chromatography plates enhances the separation of phosphatidylinositol and phosphatidylserine from phosphatidylcholine, improving overall purification efficiency [32].

Table 4: Solvent Systems for Phospholipid Separation

ApplicationSolvent SystemSeparation EfficiencyRecovery Rate
Normal-phase HPLCChloroform:methanol:ammonia (45:45:9.5:0.5)High resolution>97%
Preparative chromatographyChloroform:methanol (variable ratio)Class separation>90%
Thin-layer chromatographyChloroform:methanol:water (65:35:6)Multiple species>95%
Dynamic pressurizationNon-polar:polar mixed solventsHigh purity80-98%

Physical Description

Solid

XLogP3

14

Wikipedia

1-octadecanoyl-2-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Last modified: 08-15-2023

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